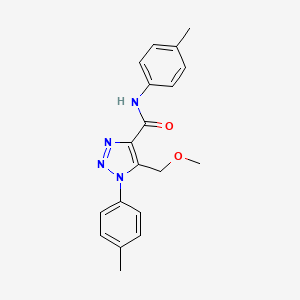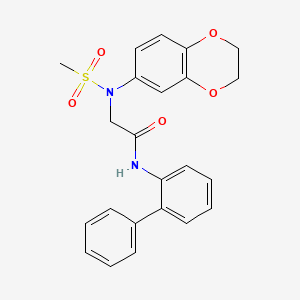
5-(methoxymethyl)-N,1-bis(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
5-(Methoxymethyl)-N,1-bis(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as MMB-4, is a designer drug that belongs to the class of synthetic cannabinoids. MMB-4 is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in the regulation of various physiological processes, such as appetite, pain sensation, mood, and memory. MMB-4 is a relatively new drug, and its synthesis, mechanism of action, and physiological effects are still being studied.
Wirkmechanismus
5-(methoxymethyl)-N,1-bis(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in the regulation of various physiological processes, such as appetite, pain sensation, mood, and memory. This compound binds to the CB1 and CB2 receptors and activates them, leading to the production of various effects.
Biochemical and physiological effects:
This compound produces a range of biochemical and physiological effects, including analgesia, hypothermia, and locomotor suppression. This compound also affects the cardiovascular system, causing changes in blood pressure and heart rate. This compound has been shown to have immunomodulatory effects, affecting the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-(methoxymethyl)-N,1-bis(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high affinity for the CB1 and CB2 receptors and its ability to produce a range of effects. However, this compound also has several limitations, including its potential for abuse and its unknown long-term effects.
Zukünftige Richtungen
There are several future directions for research on 5-(methoxymethyl)-N,1-bis(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, including:
1. Further studies on the mechanism of action of this compound and its effects on the endocannabinoid system.
2. Studies on the long-term effects of this compound on the cardiovascular system, the immune system, and other physiological processes.
3. Studies on the potential therapeutic uses of this compound, such as in the treatment of pain and inflammation.
4. Studies on the potential for abuse and addiction associated with this compound.
5. Studies on the development of new synthetic cannabinoids with improved therapeutic potential and reduced potential for abuse.
Wissenschaftliche Forschungsanwendungen
5-(methoxymethyl)-N,1-bis(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. Studies have shown that this compound has a high affinity for the CB1 and CB2 receptors, and it produces a range of effects, including analgesia, hypothermia, and locomotor suppression. This compound has also been used to study the effects of synthetic cannabinoids on the cardiovascular system and the immune system.
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-N,1-bis(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-4-8-15(9-5-13)20-19(24)18-17(12-25-3)23(22-21-18)16-10-6-14(2)7-11-16/h4-11H,12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZZYBDLWPQRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4704442.png)
![9-ethyl-3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4704450.png)
![4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B4704453.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4704457.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4704473.png)
![2-bromo-6-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4704481.png)
![1-({1-[(4-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4704491.png)
![N-[4-(diethylamino)phenyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4704495.png)
![2-[(3-bromobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4704499.png)

![2-({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-nitrophenyl)acetamide](/img/structure/B4704509.png)
![1-[(4-fluorobenzyl)sulfonyl]pyrrolidine](/img/structure/B4704511.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B4704524.png)
